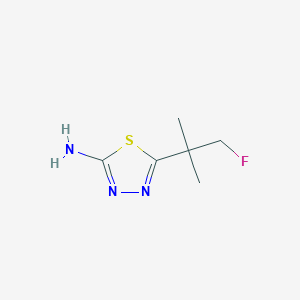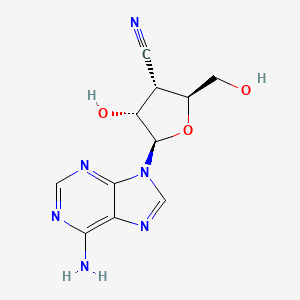
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorinated alkyl group and an amine group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) are employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the fluorinated alkyl group, potentially leading to ring opening or defluorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group or the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced thiadiazole or defluorinated compounds.
Substitution Products: Alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated alkyl group and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazole: Lacks the amine group, resulting in different reactivity and applications.
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to variations in chemical properties and biological activity.
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-triazole: Features an additional nitrogen atom in the ring, which can alter its interaction with biological targets.
Uniqueness
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of its fluorinated alkyl group and the thiadiazole ring with an amine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84456-56-4 |
|---|---|
Molecular Formula |
C6H10FN3S |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H10FN3S/c1-6(2,3-7)4-9-10-5(8)11-4/h3H2,1-2H3,(H2,8,10) |
InChI Key |
WUGDQWAFIOTXTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CF)C1=NN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)





![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)



